molecular formula C11H14N6O2 B2396240 1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 109967-22-8

1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2396240
CAS No.: 109967-22-8
M. Wt: 262.273
InChI Key: UZODEPAPSDENAE-UHFFFAOYSA-N
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Description

1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a naturally occurring compound found in various plants, including coffee, tea, and cocoa. It belongs to the xanthine family of compounds, which also includes caffeine and theobromine. This compound is known for its stimulating effects on the central nervous system and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves several steps, including the formation of the purine ring system and subsequent methylation. Common synthetic routes include:

    Microwave-assisted synthesis: This method involves the use of microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.

    Solid-phase synthesis: This technique involves the use of solid supports to facilitate the reaction, allowing for easy purification and isolation of the product.

    Metal-based synthesis: Metal catalysts, such as palladium or copper, are used to promote the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution reagents: Various halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.

    Biology: It is used in studies of enzyme inhibition, receptor binding, and signal transduction pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP. This results in the activation of protein kinase A and other downstream signaling pathways, ultimately leading to its physiological effects.

Comparison with Similar Compounds

1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is similar to other xanthine derivatives, such as caffeine and theobromine. it has unique properties that distinguish it from these compounds:

    Caffeine: While caffeine is also a stimulant, it has a different molecular structure and mechanism of action.

    Theobromine: Theobromine has similar stimulant effects but is less potent than this compound.

Properties

IUPAC Name

1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2/c1-6-5-17-7-8(12-10(17)16(4)13-6)14(2)11(19)15(3)9(7)18/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZODEPAPSDENAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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